molecular formula C11H10F3N3O2S B2622358 3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1639262-61-5

3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B2622358
CAS No.: 1639262-61-5
M. Wt: 305.28
InChI Key: YRQLUNMLNQUODR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid family, characterized by a fused triazole-pyridine core substituted with a trifluoromethyl group at position 5 and a propan-2-ylsulfanyl (isopropylthio) moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioether substituent may influence solubility and reactivity. Such derivatives are of interest in medicinal and agrochemical research due to their structural versatility .

Properties

IUPAC Name

3-propan-2-ylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2S/c1-5(2)20-10-16-15-8-6(9(18)19)3-4-7(17(8)10)11(12,13)14/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQLUNMLNQUODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles. One common method is through the photocycloaddition of sydnone with trifluoroacetonitrile. This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups to furnish the desired triazole products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group enables derivatization via coupling reactions, esterification, and amidation.

Reaction Type Conditions Products Applications
Amide CouplingEDCI/HOBt, DCM, RT N-substituted amides (e.g., indazole-7-carboxamide derivatives)Bioactive compound synthesis
EsterificationAlcohols, acid catalysts (H₂SO₄)Alkyl esters (e.g., methyl/ethyl esters)Prodrug development

Key Findings :

  • Amidation with indazole derivatives under EDCI/HOBt activation yields compounds with potential IDO1 inhibitory activity .

  • Ester derivatives improve solubility and pharmacokinetic properties .

Sulfur-Based Modifications

The propan-2-ylsulfanyl group undergoes nucleophilic substitution or oxidation.

Reaction Type Conditions Products Applications
Sulfoxide Formationm-CPBA, DCM, 0°C → RTSulfoxide derivativesMetabolic stability enhancement
Thiol DisplacementAlkyl halides, base (K₂CO₃)Thioether derivativesStructural diversification

Key Findings :

  • Sulfoxidation increases polarity, potentially enhancing target binding .

  • Thiol displacement reactions enable the introduction of alkyl/aryl groups for SAR studies.

Triazole Ring Reactivity

The triazolo[4,3-a]pyridine core participates in electrophilic substitution and metal-catalyzed cross-coupling.

Reaction Type Conditions Products Applications
HalogenationNBS, CCl₄, lightBrominated derivatives (C-3 position)Suzuki-Miyaura coupling precursors
Palladium CatalysisPd(PPh₃)₄, aryl boronic acidsAryl-substituted triazolo-pyridinesKinase inhibitor development

Key Findings :

  • Bromination at C-3 facilitates cross-coupling to generate biaryl derivatives .

  • Suzuki reactions yield compounds with enhanced p38 MAP kinase inhibition .

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under mild conditions but participates in radical reactions.

Reaction Type Conditions Products Applications
Radical FluorinationSelectfluor®, MeCN, RTPolyfluorinated analogsPET tracer development

Key Findings :

  • The -CF₃ group enhances metabolic stability and lipophilicity, critical for CNS-targeted drugs .

Multi-Component Reactions

The compound serves as a building block in InCl₃-catalyzed one-pot syntheses.

Reaction Components Conditions Products Applications
Malononitrile, β-ketoesterInCl₃, EtOH, ultrasound Pyrano[2,3-c]pyrazole hybridsAnticancer agent synthesis

Key Findings :

  • Ultrasound irradiation reduces reaction time to 20 minutes with yields >90% .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. The unique structure of 3-(propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid allows for interactions with specific cellular targets involved in cancer progression. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials due to its reactive carboxylic acid group. It can be used to create polymers or coatings with enhanced properties such as thermal stability and chemical resistance. Recent studies have explored its use in developing new materials for electronic applications, showcasing its potential in organic electronics and photonic devices .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds similar to this compound. They tested these compounds against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

A research team investigated the anticancer properties of triazole derivatives in vitro on human cancer cell lines. They found that compounds structurally related to this compound significantly reduced cell viability through apoptosis induction mechanisms. These findings suggest that further development could lead to novel anticancer therapies targeting specific molecular pathways involved in tumor growth .

Mechanism of Action

The mechanism by which 3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The triazolopyridine core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₃H₁₄F₃N₃O₂S* ~333.3 (estimated) 3: Propan-2-ylsulfanyl; 5: CF₃ Higher lipophilicity due to branched thioether
3-(Ethylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₂H₁₂F₃N₃O₂S 319.24 3: Ethylsulfanyl; 5: CF₃ Linear thioether may reduce steric hindrance
3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₄H₁₁N₃O₃ 269.26 3: 2-Methoxyphenyl Aromatic substituent enhances π-π interactions; potential pharmacophore
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₃H₈FN₃O₂ 273.22 3: 2-Fluorophenyl Fluorine increases electronegativity, improving target binding
3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid C₁₂H₁₃N₅O₃ 283.26 3: Isobutyramido Amide group enhances solubility but may reduce membrane permeability

*Estimated molecular weight based on structural similarity to .

Key Observations:

The 2-fluorophenyl derivative (C₁₃H₈FN₃O₂) exhibits lower molecular weight and higher electronegativity, which may enhance receptor binding in pesticidal applications .

The 2-methoxyphenyl variant (C₁₄H₁₁N₃O₃) could serve as a lead compound in drug discovery due to its aromatic interactions with enzymes or receptors .

Synthetic Accessibility :

  • Ethylsulfanyl and isopropylthio derivatives are commercially available as lab reagents, indicating straightforward synthetic routes for structure-activity relationship (SAR) studies .

Research Implications

  • Agrochemical Development : The trifluoromethyl group’s stability and electron-withdrawing properties align with pesticidal activity observed in pyridinecarboxylic acids like fluazifop .
  • Medicinal Chemistry : The isopropylthio group’s steric bulk may modulate selectivity in kinase inhibitors or antimicrobial agents, warranting further pharmacological profiling.

Biological Activity

3-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a triazole ring fused with a pyridine system and includes a trifluoromethyl group and a propan-2-ylsulfanyl moiety. This specific arrangement is believed to contribute significantly to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and cancer progression. Inhibition of IDO1 can enhance immune responses against tumors .
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in A375 melanoma cells at concentrations around 10 μM, with IC50 values indicating effective inhibition of cancer cell proliferation .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets. The propan-2-ylsulfanyl group contributes to the steric hindrance that may influence binding affinity and specificity towards enzymes or receptors.

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity and binding affinity
Propan-2-ylsulfanylEnhances steric properties affecting enzyme interaction

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits IDO1 activity, leading to increased levels of tryptophan and subsequent enhancement of T-cell responses in co-culture systems with tumor cells .
  • Cytotoxicity Assays : Cytotoxicity was assessed in multiple cancer cell lines with results indicating significant growth inhibition. The A375 cell line exhibited an IC50 value of approximately 10 μM, suggesting potential for further development as an anticancer agent .

Q & A

Q. Example Impurity Table

ImpurityRetention Time (min)Relative Area (%)
Starting Material4.20.8
Hydrolyzed Derivative6.51.2
Oxidative Byproduct8.10.5

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